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Introduction

Avadomide (CC-122), a novel, orally active small molecule, represents a significant
advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators
(CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), avadomide
hydrochloride is a non-phthalimide analog of thalidomide designed for greater potency and a
distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct
anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a
promising agent for various hematologic malignancies and solid tumors.[3][4] This technical
guide provides an in-depth overview of the discovery, mechanism of action, and clinical
development of avadomide hydrochloride.

Core Discovery and Mechanism of Action

Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a
substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4*"CRBN”") complex.[5]
Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a
conformational change in CRBN that promotes the recruitment of novel protein substrates for
ubiquitination and subsequent proteasomal degradation.[4][5]

The primary neosubstrates targeted by the avadomide-CRL4"CRBN”" complex are the
hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These
proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8]
The degradation of Ikaros and Aiolos leads to two key downstream effects:
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 Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse
Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-
repression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and
decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated
activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes
of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which
shows preferential activity in the ABC subtype.[3][7]

o Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter
for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a
costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation,
augmenting the body's anti-tumor immune response.[3][6][8]
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Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.
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Preclinical and Clinical Development

Avadomide hydrochloride's development has progressed through rigorous preclinical and
clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetics

The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase |
study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed
with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

Formulation Dose Cmax (ng/mL) AUC (h-pug/L)  T% (hours)
Avadomide

3 mg 61.92 666.34 9.28
HCI
Formulated

3mg 83.96 774.86 8.39
Capsule

Data from the CC-122-ST-001 study.[3]

Phase | Clinical Development

The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-
label, Phase | dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin
Lymphoma (NHL), and multiple myeloma.[4][10]

Experimental Protocol: Phase | Dose-Escalation (NCT01421524)

o Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with
doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily
in continuous 28-day cycles.[10]

e Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose
(NTD), maximum tolerated dose (MTD), and the recommended Phase 1l dose (RP2D).[4][10]
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o Patient Eligibility: Patients aged =18 years with histologically confirmed advanced
malignancies unresponsive to standard therapies, adequate organ function, and an ECOG

performance status of <2 were eligible.[3]

o Assessments: Safety was assessed by monitoring treatment-emergent adverse events
(TEAES). Tumor assessments were performed at screening and during even-numbered
cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in
peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase | Studies

The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose
was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

Table 2: Key Safety and Efficacy from Phase | (NCT01421524)

Parameter Result

MTD 3.0 mg daily

NTD 3.5 mg daily

Common TEAEs (=15%) Fatigue, Neutropenia, Diarrhea[10]
Grade =3 TEAEs Occurred in 41% of patients[10]

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10]
|

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing
schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved
the drug's tolerability.[3][7][11]
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Caption: A simplified workflow for a Phase | clinical trial.

Pharmacodynamic Analysis

Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of
peripheral blood samples from patients in the Phase | trial showed a dose-dependent reduction
in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10]
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This degradation of target proteins serves as a robust biomarker for avadomide's biological
activity.[5]

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

Median Reduction from

Cell Type Biomarker

Predose
CD19+ B Cells Aiolos 59%
CD3+ T Cells Aiolos 45%

Data from analysis of peripheral blood samples 5 hours post-dose.[3]

Phase Ib/ll Combination Studies

Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide
was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for
R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419).
[71[12]

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)
o Study Design: A multi-center, open-label, dose-expansion study.[7]

o Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off
schedule combined with rituximab (375 mg/m?) administered on Day 8 of Cycle 1, Day 1 of
Cycles 2-6, and then every third cycle.[7]

e Primary Endpoints: Safety and tolerability of the combination.[7]
e Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated
promising preliminary antitumor activity.[7][12] This supported the continued development of
avadomide in combination regimens. As of late 2024, avadomide hydrochloride is in Phase Il
clinical development for DLBCL.[1]
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Caption: The typical drug discovery and development pipeline.

Conclusion

Avadomide hydrochloride is a potent, second-generation CELMoD that leverages the
targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory
effects. Its discovery and development have been guided by a strong understanding of its
molecular mechanism, with pharmacodynamic markers confirming target engagement in early
clinical trials. Phase | studies established a manageable safety profile and recommended dose,
while later-phase trials are exploring its efficacy in combination therapies for hematologic
malignancies. Avadomide stands as a prime example of the potential of induced protein
degradation as a therapeutic strategy in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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